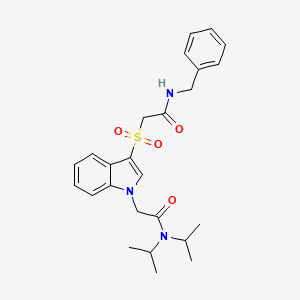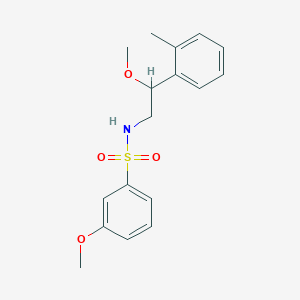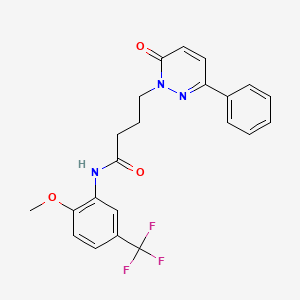![molecular formula C20H22ClN3O2 B2780092 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(4-chlorophenoxy)-2-methylpropanamide CAS No. 1787914-37-7](/img/structure/B2780092.png)
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(4-chlorophenoxy)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(4-chlorophenoxy)-2-methylpropanamide is a useful research compound. Its molecular formula is C20H22ClN3O2 and its molecular weight is 371.87. The purity is usually 95%.
BenchChem offers high-quality N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(4-chlorophenoxy)-2-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(4-chlorophenoxy)-2-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interaction and Pharmacological Characterization
Studies on similar compounds have explored their molecular interactions with receptors and their pharmacological characterization. For instance, research on cannabinoid receptor antagonists provides insight into the molecular dynamics and interaction mechanisms of related compounds. These studies are crucial for understanding the therapeutic potential and receptor binding affinities of novel compounds, paving the way for the development of targeted therapies in neuropharmacology and pain management (Shim et al., 2002).
Synthesis and Antibacterial/Anticancer Evaluation
The synthesis and evaluation of antibacterial and anticancer properties of novel quinolines and pyridine derivatives highlight the potential of similar compounds in treating infections and cancer. By examining the synthesis pathways and biological activities of these compounds, researchers can identify promising candidates for further drug development and therapeutic applications (Bondock & Gieman, 2015).
Stereoselective Synthesis and Biological Evaluation
The stereoselective synthesis of key intermediates for antibiotic development underscores the importance of precise synthetic strategies in creating effective pharmaceutical agents. These studies contribute to the broader field of medicinal chemistry by providing methodologies for the synthesis of compounds with high specificity and desired biological properties (Lall et al., 2012).
Identification and Derivatization of Novel Compounds
Research on the identification and derivatization of cathinones has expanded the understanding of psychoactive substances. These findings are instrumental in forensic science for the detection and analysis of novel psychoactive substances, aiding in legal and therapeutic contexts (Nycz et al., 2016).
properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2/c1-20(2,26-17-8-6-16(21)7-9-17)19(25)23-12-4-13-24-14-10-15-5-3-11-22-18(15)24/h3,5-11,14H,4,12-13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILNOKNRUCMNPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCCN1C=CC2=C1N=CC=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(4-chlorophenoxy)-2-methylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

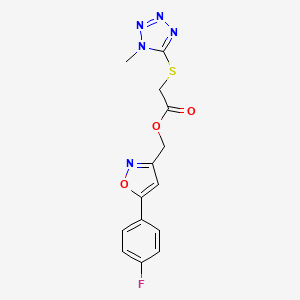
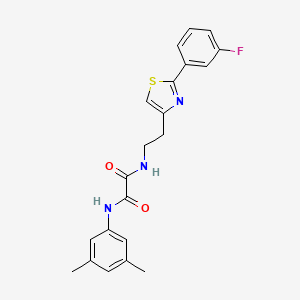
![N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2780011.png)
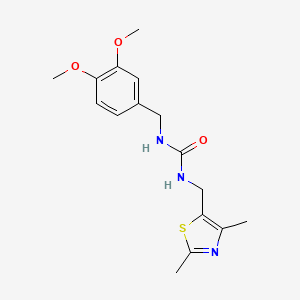
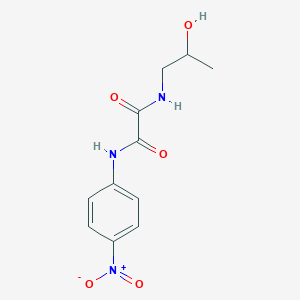
![N-[(1-Hydroxycyclobutyl)methyl]-N-methyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2780017.png)
![3-[(2-chloropyridin-3-yl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one](/img/structure/B2780018.png)

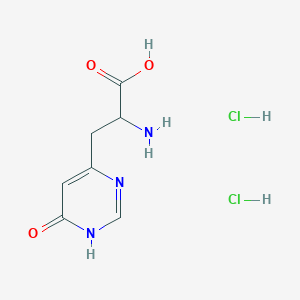
![{4-[6-(4-Aminophenyl)-2-phenylpyrimidin-4-yl]phenyl}amine](/img/structure/B2780021.png)
![N-(4-Hydroxycyclohexyl)-N-[(4-propoxyphenyl)methyl]prop-2-enamide](/img/structure/B2780022.png)
